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Introduction

Annexin-Al (ANXAL) is a 37 kDa calcium-dependent phospholipid-binding protein that has
emerged as a critical player in the tumor microenvironment.[1] Overexpressed in a variety of
solid tumors, including triple-negative breast, pancreatic, colorectal, and ovarian cancers,
ANXAL1 is increasingly recognized as a key driver of tumor progression, immune evasion, and
resistance to therapy.[2] MDX-124, a first-in-class humanized IgG1 monoclonal antibody, is a
novel therapeutic agent designed to specifically target and inhibit the pro-tumoral functions of
ANXAL.[2][3] This technical guide provides a comprehensive overview of the mechanism of
action of MDX-124, supported by preclinical and clinical data, detailed experimental
methodologies, and visual representations of the underlying signaling pathways.

The Role of Annexin-Al in Solid Tumors

ANXAL is a pleiotropic protein with diverse roles in cellular processes.[4] While it exhibits anti-
inflammatory properties in normal physiology, in the context of cancer, its function is often
subverted to promote tumorigenesis.[5][6] Overexpression of ANXA1L in cancer cells is
correlated with increased cell proliferation, angiogenesis, migration, invasion, and drug
resistance, ultimately leading to poor patient prognosis.[2][7]
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Extracellular ANXAL exerts its effects primarily through interaction with Formyl Peptide
Receptors (FPRs), particularly FPR1 and FPR2.[7][8] This interaction triggers a cascade of
downstream signaling pathways that contribute to the malignant phenotype. The ANXA1-FPR
signaling axis is a central node in the complex interplay between cancer cells and the tumor
microenvironment, influencing immune cell function and promoting an immunosuppressive
milieu.[1][6]

MDX-124: Mechanism of Action

MDX-124 is a humanized monoclonal antibody that selectively binds to ANXAL, effectively
disrupting its interaction with FPR1 and FPR2.[2][3] This blockade of the ANXA1-FPR signaling
pathway forms the core of MDX-124's anti-cancer activity. The proposed mechanisms of action
for MDX-124 include:

« Inhibition of Cell Proliferation: By preventing ANXA1 from binding to its receptors, MDX-124
has been shown to significantly reduce the proliferation of cancer cells that express ANXAL.

[2][3]

o Cell Cycle Arrest: The anti-proliferative effect of MDX-124 is mediated, at least in part, by
inducing cell cycle arrest, primarily in the G1 phase.[2][3][8]

e Inhibition of Tumor Growth: In vivo studies have demonstrated that MDX-124 can effectively
suppress tumor growth in animal models of various cancers.[2][3]

e Reduction of Cell Migration and Invasion: MDX-124 has been shown to inhibit the migratory
and invasive capabilities of cancer cells, key processes in metastasis.[8]

e Modulation of the Tumor Microenvironment: By targeting ANXAL1, MDX-124 is believed to
counteract the immunosuppressive effects of ANXAL, potentially enhancing anti-tumor
immune responses.[9]

¢ Antibody-Dependent Cellular Cytotoxicity (ADCC): As an IgG1 antibody, MDX-124 has the
potential to induce ADCC, leading to the direct killing of ANXA1-expressing tumor cells by
immune cells.[10]

Quantitative Data Summary
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The following tables summarize the key quantitative data from preclinical and clinical studies of
MDX-124.

Cell Line Cancer Type Effect Concentration  Reference
>50% reduction
MCF-7 Breast Cancer o 10 uM [3]
in viability
Triple-Negative >50% reduction
HCC1806 o 10 uM [3]
Breast Cancer in viability
Triple-Negative >50% reduction
MDA-MB-231 o 10 uM [3]
Breast Cancer in viability
Pancreatic ) Significant
Pancreatic o
Cancer Cell reduction in 0-10 uM [11]
] Cancer o
Lines viability
] Significant
Ovarian Cancer ) o
) Ovarian Cancer reduction in cell 0-10 uM [11]
Cell Lines )
survival
Colorectal Significant
Colorectal o
Cancer Cell reduction in cell 0-10 uM [11]
] Cancer )
Lines survival

Table 2: Effect of MDX-124 on Cell Cycle Progression
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. Cancer Effect on Effecton S Concentrati
Cell Line Reference
Type G1 Phase Phase on
Pancreatic Up to 33.5% Up to 18.3% .
BxPC-3 ) Not Specified  [8]
Cancer increase decrease
Up to 33.5% Up to 18.3% »
A549 Lung Cancer ) Not Specified  [8]
increase decrease
Triple-
Negative Up to 33.5% Up to 18.3% N
MDA-MB-231 ) Not Specified  [8]
Breast increase decrease
Cancer
Pancreatic 38.1% 29% »
MIA PaCa-2 ) Not Specified  [12][13]
Cancer increase decrease
Triple-
Negative 33.5% 29.1% »
HCC1806 ) Not Specified  [14]
Breast increase decrease
Cancer

Table 3: In Vivo Anti-Tumor Efficacy of MDX-124
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Tumor Growth

Animal Model Cancer Type Treatment o Reference
Inhibition
) 52% reduction in
Murine analog of
MycCaP-Bo mean tumor
] Prostate Cancer MDX-124 (10 [8]
Syngeneic Model growth after 14
mg/kg, BIW)
days
) ) Significant
4T1-luc Triple-Negative S
] MDX-124 inhibition (p < [3]
Syngeneic Model  Breast Cancer
0.0001)
] Significant
Pan02 Pancreatic o
] MDX-124 inhibition (p < [3]
Syngeneic Model  Cancer
0.0001)
Markedly
) ] ) reduced
Orthotopic Pancreatic Murine analog of
) incidence and [12][13]
Metastatic Model ~ Cancer MDX-124 _
size of lung
metastases
15% potentiation
_ _ _ Murine analog of  of mean tumor
EMT6 Syngeneic  Triple-Negative ) o
MDX-124 + anti- growth inhibition [14]

Model

Breast Cancer

PD-1

vs. anti-PD-1

alone

Table 4: Preliminary Clinical Data from the ATTAINMENT
Phase 1b Trial
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Parameter Finding Patient Population Reference
) 55% (6/11 evaluable Advanced solid
Disease Control Rate ] [9]
patients) tumors
75% (3/4 patients),
Tumor Shrinkage including one ) ]
) ] ] ) Cholangiocarcinoma [9]
(Cholangiocarcinoma)  confirmed partial
response
Well tolerated at
doses up to 30 mg/kg;
no grade 3-4 )
N Advanced solid
Safety and Tolerability  treatment-related [9]

tumors
adverse events or

dose-limiting toxicities

observed

Signaling Pathways and Experimental Workflows
Annexin-Al Signaling Pathway in Cancer

The following diagram illustrates the central role of the ANXA1-FPR signaling axis in promoting
tumorigenesis. Extracellular ANXAL, secreted by cancer and stromal cells, binds to FPRs on
the cancer cell surface. This interaction activates multiple downstream pathways, including the
MAPK/ERK and PI3K/AKT pathways, leading to increased proliferation, survival, migration, and
invasion.
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Caption: ANXA1-FPR signaling cascade in cancer cells.
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MDX-124 Experimental Workflow for In Vitro
Proliferation Assay

This diagram outlines a typical workflow for assessing the anti-proliferative effects of MDX-124
on cancer cell lines in vitro.

Add CellTiter-Glo®
Reagent

Treat with varying
seedcancerCells || concanuaions o
P MDX-124 or Control

Analyze Data &
Generate Dose-Response
Curves

Click to download full resolution via product page

Caption: In vitro cell proliferation assay workflow.

Experimental Protocols

The following are summarized methodologies for key experiments cited in the evaluation of
MDX-124.

Cell Proliferation Assay (CellTiter-Glo®)

o Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density
and allowed to adhere overnight.

o Treatment: Cells are treated with a range of concentrations of MDX-124 (e.g., 0-10 uM) or an
appropriate isotype control antibody.[11]

 Incubation: The plates are incubated for 72 hours under standard cell culture conditions.[11]

e Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which
lyses the cells and generates a luminescent signal proportional to the amount of ATP
present, an indicator of cell viability.

o Data Analysis: Luminescence is measured using a plate reader. The results are normalized
to the control-treated cells to determine the percentage of cell viability and generate dose-
response curves.
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Cell Cycle Analysis by Flow Cytometry

o Cell Treatment: Cancer cells are treated with MDX-124 or a control for a specified period
(e.g., 24 hours).[8]

» Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in ethanol.

o Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-
intercalating dye, such as propidium iodide.

e Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

o Data Analysis: The distribution of cells in the G1, S, and G2/M phases of the cell cycle is
determined based on their DNA content.[12][13]

Transwell Migration Assay

o Cell Seeding: Cancer cells are seeded into the upper chamber of a transwell insert with a
porous membrane.

e Treatment: MDX-124 or a control is added to the upper chamber.[12][13]

¢ Incubation: The transwell plates are incubated to allow for cell migration through the
membrane towards a chemoattractant in the lower chamber.

¢ Staining and Quantification: Non-migrated cells on the upper surface of the membrane are
removed. Migrated cells on the lower surface are fixed, stained, and counted under a
microscope.

In Vivo Tumor Growth Studies

» Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into
immunodeficient or syngeneic mice.[3][12][13]

o Treatment: Once tumors are established, mice are treated with MDX-124, a murine analog,
or a vehicle control via intraperitoneal or intravenous injections at a specified dose and
schedule (e.g., 10 mg/kg, twice weekly).[8]
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e Tumor Measurement: Tumor volume is measured regularly using calipers. For metastatic
models, bioluminescent imaging may be used to quantify tumor burden.[12][13]

» Data Analysis: Tumor growth curves are generated, and the percentage of tumor growth
inhibition is calculated. Animal body weight is monitored as an indicator of toxicity.[2]

Conclusion

MDX-124 represents a promising and innovative therapeutic strategy for the treatment of solid
tumors overexpressing ANXA1L. By specifically targeting the ANXA1-FPR signaling axis, MDX-
124 effectively inhibits key tumorigenic processes, including cell proliferation, migration, and in
vivo tumor growth. The favorable safety profile and encouraging preliminary anti-tumor activity
observed in the Phase 1b ATTAINMENT trial further support its clinical development.[9]
Ongoing and future studies will continue to elucidate the full potential of MDX-124, both as a
monotherapy and in combination with other anti-cancer agents, in providing a novel treatment
option for patients with difficult-to-treat cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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